molecular formula C16H13BrN2O B2791674 N-(3-bromobenzyl)-1H-indole-4-carboxamide CAS No. 1306186-59-3

N-(3-bromobenzyl)-1H-indole-4-carboxamide

Cat. No.: B2791674
CAS No.: 1306186-59-3
M. Wt: 329.197
InChI Key: HSCYBVOGZNRLKJ-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Indole (B1671886) Scaffold in Drug Discovery

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, has a rich history in the annals of chemistry and pharmacology. Its presence in the essential amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its fundamental role in biological systems. This natural prevalence has long signaled its potential as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity.

Historically, the discovery of indole-containing natural products with potent physiological effects, such as the hallucinogen psilocybin and the anti-inflammatory properties of compounds related to indomethacin, spurred significant interest in this heterocyclic system. Over the decades, the indole nucleus has proven to be a versatile template for designing drugs targeting a wide array of diseases. Its unique electronic properties and the ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, allow indole derivatives to bind to a diverse range of biological targets with high affinity and specificity.

Table 1: Notable Drugs Featuring the Indole Scaffold

Drug NameTherapeutic ClassMechanism of Action
IndomethacinAnti-inflammatory (NSAID)Inhibits cyclooxygenase (COX) enzymes
SumatriptanAnti-migraineSerotonin (5-HT1B/1D) receptor agonist
OndansetronAnti-emeticSerotonin (5-HT3) receptor antagonist
VincristineAnti-cancerInhibits microtubule polymerization
Melatonin (B1676174)Hormone (Sleep aid)Agonist at melatonin receptors MT1 and MT2

This table presents a selection of well-established drugs to illustrate the diverse applications of the indole scaffold and is not specific to N-(3-bromobenzyl)-1H-indole-4-carboxamide.

Overview of Carboxamide-Containing Indole Derivatives as Bioactive Compounds

The introduction of a carboxamide functional group (-CONH-) onto the indole scaffold further enhances its potential as a drug candidate. The carboxamide group is a key structural feature in many pharmaceuticals due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules such as enzymes and receptors.

Indole carboxamides have been investigated for a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects. The position of the carboxamide group on the indole ring, as well as the nature of the substituents on the amide nitrogen, can significantly influence the compound's biological activity and pharmacokinetic properties. For instance, indole-2-carboxamides have shown promise as anticancer agents, while indole-3-carboxamides have been explored for their potential in treating neurological disorders. The diversity of biological targets for indole carboxamides is a testament to the chemical versatility of this class of compounds. arkat-usa.org

Table 2: Reported Biological Activities of Various Indole Carboxamide Derivatives

Derivative ClassBiological ActivityExample Target/Pathway
Indole-2-carboxamidesAnticancerTubulin polymerization, Kinase inhibition
Indole-3-carboxamidesAntihypertensive, AntiarrhythmicAngiotensin II receptor antagonism, Ion channel modulation
Indole-5-carboxamidesCholinesterase InhibitionAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Indole-6-carboxamidesReceptor Tyrosine Kinase InhibitionTargeting cancer cell signaling pathways

This table provides a generalized overview of the bioactivities associated with different classes of indole carboxamides and does not represent specific findings for this compound.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Despite the broad interest in indole carboxamides, the specific compound This compound (CAS Number: 1306186-59-3) remains a largely unexplored entity within the published scientific literature. A comprehensive search of medicinal chemistry and pharmacology databases reveals a significant lack of dedicated research on its synthesis, biological evaluation, or mechanism of action.

The current research landscape for this particular molecule is therefore characterized by a notable absence of data. While it is listed in several chemical supplier catalogs, indicating its availability for research purposes, there are no publicly accessible studies detailing its potential therapeutic applications.

This information gap presents both a challenge and an opportunity. The unaddressed questions surrounding this compound are numerous and fundamental:

Synthesis: What are the most efficient and scalable synthetic routes to produce this compound?

Biological Activity: Does this compound exhibit any significant biological activity? Based on its structural motifs, potential areas of investigation could include its activity as a kinase inhibitor, a modulator of nuclear receptors, or an antimicrobial agent.

Structure-Activity Relationship (SAR): How do the specific substitutions—the carboxamide at the 4-position of the indole and the 3-bromobenzyl group on the amide nitrogen—contribute to its (potential) biological activity?

Pharmacokinetics and Toxicity: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? What is its preliminary toxicity profile?

The exploration of these questions would be the first step in understanding the potential of this compound as a lead compound in drug discovery. Future research would need to begin with its synthesis and subsequent screening against a variety of biological targets to uncover any potential therapeutic value. Until such studies are conducted and published, the role of this compound in contemporary medicinal chemistry remains an open question, representing a small, yet intriguing, unexplored corner of the vast indole carboxamide chemical space.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-12-4-1-3-11(9-12)10-19-16(20)14-5-2-6-15-13(14)7-8-18-15/h1-9,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCYBVOGZNRLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Bromobenzyl 1h Indole 4 Carboxamide and Its Analogues

Retrosynthetic Strategies for the 1H-Indole-4-carboxamide Core

A logical retrosynthetic analysis of N-(3-bromobenzyl)-1H-indole-4-carboxamide begins by disconnecting the amide bond, a common and reliable transformation. This primary disconnection yields two key synthons: 1H-indole-4-carboxylic acid and 3-bromobenzylamine.

Further deconstruction of the 1H-indole-4-carboxylic acid core reveals several established pathways for indole (B1671886) ring formation. The choice of a specific retrosynthetic route often depends on the availability and substitution pattern of the starting materials. Two prominent strategies for constructing the 4-substituted indole ring are the Fischer and the Leimgruber-Batcho indole syntheses.

Fischer Indole Synthesis: This classical approach would involve the disconnection of the C2-C3 and N1-C7a bonds of the indole ring, leading back to a substituted phenylhydrazine (B124118) and a suitable carbonyl compound. For a 4-carboxyindole derivative, a potential precursor would be (3-carboxyphenyl)hydrazine, which would then be reacted with a pyruvate (B1213749) derivative, followed by decarboxylation if necessary. The regioselectivity of the cyclization can be a challenge in Fischer indole synthesis, particularly with meta-substituted phenylhydrazines.

Leimgruber-Batcho Indole Synthesis: This method offers a more regiocontrolled route to 4-substituted indoles. The key disconnection is the C2-C3 bond, leading to an o-nitrotoluene derivative. For the synthesis of 1H-indole-4-carboxylic acid, a suitable starting material would be 2-methyl-3-nitrobenzoic acid. This method is often favored for its milder conditions and the high yields it can provide.

Primary Synthetic Pathways and Reaction Mechanisms

The forward synthesis of this compound can be conceptualized as a sequence of key bond-forming reactions.

Formation of the Indole Heterocyclic Ring System

The construction of the indole nucleus is the foundational step. As suggested by the retrosynthetic analysis, several named reactions are applicable.

The Leimgruber-Batcho indole synthesis is a particularly effective method for preparing 4-substituted indoles. clockss.orgwikipedia.org The synthesis commences with an o-nitrotoluene derivative, which possesses a methyl group ortho to a nitro group. In the context of synthesizing the 1H-indole-4-carboxamide core, a suitable starting material is 2-methyl-3-nitrobenzoic acid. The key steps involve the formation of an enamine from the o-nitrotoluene and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.org This is followed by a reductive cyclization of the intermediate enamine to form the indole ring. clockss.orgwikipedia.org Various reducing agents can be employed for this step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or titanium(III) chloride. clockss.org

The Fischer indole synthesis is another venerable method, though potentially less regioselective for 4-substituted products. nih.govwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. nih.govwikipedia.org For the target scaffold, one could envision the reaction of (3-carboxyphenyl)hydrazine with a suitable carbonyl compound like pyruvic acid. youtube.com The reaction proceeds through a clockss.orgclockss.org-sigmatropic rearrangement of the enehydrazine tautomer of the phenylhydrazone. byjus.com

Indole Synthesis MethodStarting Material ExampleKey Intermediate
Leimgruber-Batcho2-Methyl-3-nitrobenzoic acidEnamine
Fischer(3-Carboxyphenyl)hydrazinePhenylhydrazone

Construction of the Carboxamide Linkage

The formation of the amide bond is a crucial step in the synthesis of the target molecule. This is typically achieved by coupling 1H-indole-4-carboxylic acid with 3-bromobenzylamine. A variety of coupling reagents can be utilized to facilitate this reaction, which is one of the most frequently used transformations in medicinal chemistry. nih.gov

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Other modern coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) can also be employed, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov The reaction typically proceeds by the activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

Coupling ReagentAdditive/BaseSolvent
EDCHOBtDMF, DCM
DCCDMAPDCM
HATUDIPEADMF

Introduction of the Bromobenzyl Moiety

The bromobenzyl group is introduced via the amide bond formation as described above. However, an alternative strategy could involve the synthesis of 1H-indole-4-carboxamide first, followed by N-alkylation with 3-bromobenzyl bromide. N-alkylation of indoles can be achieved using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of the alkylating agent. researchgate.netgoogle.com However, for the target molecule, direct amide coupling is generally the more convergent and efficient approach.

Multicomponent Reactions and Convergent Synthesis Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like indole derivatives in a single step. rsc.orgrsc.orgacs.org While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs that generate substituted indoles are well-documented. rsc.orgnih.gov For instance, Ugi-type reactions have been utilized for the synthesis of complex indole structures. rsc.org A convergent synthesis, as primarily discussed, involving the preparation of the 1H-indole-4-carboxylic acid core and its subsequent coupling with 3-bromobenzylamine, represents the most practical and widely applicable strategy.

Advanced Chemical Transformations and Regioselective Functionalization

Further diversification of the this compound scaffold can be achieved through advanced chemical transformations, particularly through regioselective C-H functionalization of the indole ring. The indole nucleus has multiple sites for potential functionalization, with the C3 position being the most nucleophilic. However, recent advances in catalysis have enabled the selective functionalization of other positions, including the challenging C4 position. nih.govnih.govresearchgate.netthieme-connect.com

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto the indole core, obviating the need for pre-functionalized substrates. nih.govthieme-connect.com For instance, palladium-catalyzed C4-arylation of indoles has been achieved using directing groups at the C3 position. nih.gov Rhodium and ruthenium catalysts have also been employed for the C4-functionalization of indoles. nih.gov These methods could potentially be applied to the this compound scaffold to introduce further structural diversity, provided the existing functional groups are compatible with the reaction conditions.

Palladium-Catalyzed Coupling Reactions in Indole Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, making them highly valuable for constructing the indole nucleus and its derivatives. While a direct synthesis of the target compound might involve a final amide coupling step, these palladium-catalyzed methods are crucial for preparing the necessary indole precursors.

Mizoroki-Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. Intramolecular Heck reactions are particularly useful for synthesizing heterocyclic systems, including indoles. scirp.orgrsc.org This can be achieved by cyclization of a suitably prepared 2-halo-N-allylaniline intermediate. scirp.org The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and a base in a solvent like DMF. scirp.org This methodology provides a robust route to the core indole structure, which can then be further functionalized.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. nih.gov This reaction is widely used to functionalize the indole ring, particularly at the benzenoid positions (C4–C7), which is often challenging due to the higher reactivity of the pyrrole (B145914) ring. rsisinternational.org For instance, a 5,7-dihaloindole could undergo a double Suzuki-Miyaura coupling to introduce aryl groups. rsisinternational.org This strategy could be adapted to prepare substituted indole-4-carboxylic acid precursors. The reactions are typically performed with a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄, sometimes in aqueous media. nih.govrsisinternational.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. nih.gov The Sonogashira coupling is a key step in many indole syntheses. A common approach involves coupling a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl-aniline intermediate to form the indole ring. scispace.comrepec.org This method is highly effective for preparing 2-substituted indoles. scispace.com

Table 1: Overview of Palladium-Catalyzed Reactions in Indole Synthesis

Reaction Reactants Catalyst/Reagents Purpose in Indole Synthesis
Mizoroki-Heck 2-halo-N-allylaniline Pd(OAc)₂, Ligand (e.g., P(OPh)₃), Base (e.g., K₂CO₃) Intramolecular cyclization to form the indole ring system. scirp.org
Suzuki-Miyaura Halo-indole, Arylboronic acid Pd(PPh₃)₄ or Pd(OAc)₂, Base (e.g., K₃PO₄) Functionalization of the indole core, especially on the benzene (B151609) ring. nih.govrsisinternational.org
Sonogashira 2-haloaniline, Terminal alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) Formation of a 2-alkynyl-aniline intermediate for subsequent cyclization to an indole. scispace.combldpharm.com

Electrophilic and Nucleophilic Substitution Strategies

Classical substitution reactions are fundamental to the functionalization of the indole ring and the final assembly of the target molecule.

Electrophilic Substitution: The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. arkat-usa.org The reaction preferentially occurs at the C3 position of the pyrrole ring, which is significantly more nucleophilic than any other position. arkat-usa.orgptfarm.pl If the C3 position is blocked, substitution may occur at the C2 or N1 positions, and under more forcing conditions, at the C6 position of the benzene ring. arkat-usa.org Reactions like Vilsmeier-Haack formylation can introduce a formyl group at C3, which can then be oxidized to a carboxylic acid, providing a route to indole-3-carboxamides. rsisinternational.org For the synthesis of an indole-4-carboxamide, the carboxylic acid function must be introduced at the C4 position, which typically requires starting with an already substituted benzene precursor before forming the indole ring.

Nucleophilic Substitution: The final step in synthesizing this compound is the formation of the amide bond. This is typically achieved via a nucleophilic acyl substitution reaction. The 1H-indole-4-carboxylic acid precursor is first activated, often by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). rsisinternational.org This highly reactive acyl chloride is then treated with 3-bromobenzylamine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and, after loss of HCl, forming the stable amide linkage. rsisinternational.org

Furthermore, the nitrogen atom of the indole ring (N1) has a slightly acidic proton and can be deprotonated to form a nucleophilic center. amazonaws.com This allows for N-alkylation or N-arylation, which is a common strategy for producing analogues of N-H indole compounds. researchgate.netchemicalbook.com

Analytical Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential to confirm the structure of this compound and to assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected. For a similar compound, N-benzyl-1H-indole-3-carboxamide, the amide proton (NH-CO) appears as a singlet around δ 8.3 ppm, while the indole N-H proton is also observed as a singlet. rsisinternational.org The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group would appear as a singlet (or a doublet if coupled to the amide proton) typically in the δ 4.5-5.5 ppm range. rsc.orgnih.gov The aromatic protons of the indole and the bromobenzyl rings would resonate in the δ 7.0-8.0 ppm region, showing complex multiplet patterns based on their substitution and coupling. rsisinternational.orgnih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The carbonyl carbon (C=O) of the amide group is a key diagnostic peak, typically appearing downfield in the δ 160-170 ppm range. rsisinternational.orgnih.gov The aromatic carbons of both rings would be found between δ 110-140 ppm. rsc.org The methylene bridge carbon (-CH₂) would appear further upfield, around δ 30-50 ppm. rsisinternational.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group Predicted ¹H NMR Shift Predicted ¹³C NMR Shift
Indole N-H > 11.0 (broad s) -
Amide N-H 8.0 - 9.0 (t or broad s) -
Aromatic H (Indole, Benzyl) 7.0 - 8.3 (m) 110 - 140
Methylene CH₂ ~4.7 (d) ~44
Amide C=O - ~165

Note: Predicted values are based on data for analogous structures and general chemical shift ranges. rsisinternational.orgnih.govnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₆H₁₃BrN₂O), the expected monoisotopic mass would be confirmed by high-resolution mass spectrometry (HRMS). rsc.org Electron Impact (EI) or Electrospray Ionization (ESI) techniques are commonly used. scirp.orgnih.gov

A characteristic fragmentation pattern would involve the cleavage of the bond between the methylene group and the amide nitrogen or the bond between the methylene group and the benzyl ring. scielo.org.mx This would lead to the formation of a prominent fragment ion corresponding to the 3-bromobenzyl cation (m/z 169/171) or the indole-4-carboxamide moiety. scirp.orgscispace.com The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands:

N-H Stretching: Two distinct N-H stretching bands would be expected. The indole N-H stretch typically appears around 3400 cm⁻¹. researchgate.net The amide N-H stretch is usually observed in the 3370-3170 cm⁻¹ region. rsisinternational.org

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) group (Amide I band) would be present, typically around 1650-1680 cm⁻¹. rsisinternational.orgevitachem.com

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aromatic C=C ring stretching bands are seen in the 1450-1600 cm⁻¹ region. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can give information about the substitution pattern on the aromatic rings. rsisinternational.org

Chromatographic Methods for Purification and Purity Verification

Chromatographic techniques are indispensable for the purification of the synthesized compound and the verification of its purity.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. rsisinternational.org

Column Chromatography: This is the standard method for purifying the crude product. Silica gel is commonly used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the final purity of the compound. Reverse-phase HPLC, using a C18 column with a mobile phase like methanol/water or acetonitrile/water, is a common method for analyzing indole derivatives. nih.govrsc.org The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. rsc.org

Mechanistic Investigations and Molecular Target Elucidation

Characterization of Specific Molecular Targets

There is no available information to characterize the specific molecular targets of N-(3-bromobenzyl)-1H-indole-4-carboxamide.

Direct Binding Affinity and Ligand-Target Interactions

No studies were identified that investigated the direct binding affinity or the specific ligand-target interactions of this compound with any biological target.

Allosteric Modulation Mechanisms

Information regarding the potential allosteric modulation mechanisms of this compound is not available. While other substituted 1H-indole-2-carboxamides have been evaluated as CB1 receptor allosteric modulators, this specific compound has not been mentioned in that context.

Enzyme Kinetics and Inhibition Mechanism Studies

There are no public reports on enzyme kinetic studies or the inhibition mechanisms of this compound. Research on other indole-based carboxamides has shown competitive inhibition of enzymes like monoamine oxidase B, but similar data for the subject compound is absent.

Cellular Pathway Perturbation Analysis

Specific analyses of how this compound perturbs cellular pathways have not been reported.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

There is no evidence to suggest that this compound induces apoptosis or causes cell cycle arrest. While various natural and synthetic compounds are known to trigger these cellular processes as part of their anticancer effects, no such studies have been published for this particular molecule.

Modulation of Key Signaling Cascades (e.g., cellular proliferation pathways)

The effects of this compound on key signaling cascades, such as those involved in cellular proliferation, have not been documented. The mitogen-activated protein kinase (MAPK) pathway, for instance, is a known target for other anticancer compounds, but its interaction with this compound remains uninvestigated.

Interaction with Biomolecules and Cellular Organelles (e.g., DNA, cell wall components)

Currently, there is a notable lack of specific research detailing the direct interactions of this compound with biomolecules such as DNA or components of the cell wall. While the broader class of indole-carboxamide derivatives has been the subject of various studies, demonstrating a range of biological activities and interactions, data focusing explicitly on this compound is not available in the reviewed scientific literature.

The indole (B1671886) scaffold is a common feature in molecules that are known to interact with DNA, often through mechanisms like intercalation or minor groove binding. nih.govnih.gov These interactions can lead to the inhibition of crucial cellular processes and are a key area of investigation in the development of therapeutic agents. nih.gov For instance, some indole derivatives have been shown to bind to the minor groove of DNA, an interaction that can interfere with transcription factor binding. nih.gov

Furthermore, various carboxamide-containing compounds have been investigated for their potential to disrupt microbial cell integrity. However, without specific studies on this compound, any discussion of its potential effects on DNA or cell walls would be speculative. Elucidating the molecular targets and interactions of this specific compound requires dedicated experimental investigation. Future research, including techniques such as molecular docking, spectroscopic analysis, and in vitro binding assays, would be necessary to characterize its potential interactions with these fundamental cellular components.

Structure Activity Relationship Sar and Computational Chemistry Studies

Systematic Exploration of Structural Modifications and Their Biological Impact

SAR studies systematically evaluate how chemical modifications to a lead compound influence its biological activity. For the N-(3-bromobenzyl)-1H-indole-4-carboxamide scaffold, this involves modifying three primary components: the indole (B1671886) nucleus, the carboxamide moiety, and the bromobenzyl substituent.

The indole core is a critical pharmacophoric element, providing a planar aromatic surface for target binding. evitachem.com Modifications to this nucleus, including the position and electronic properties of substituents, have a profound impact on biological activity.

Research on various indole carboxamide series has shown that the substitution pattern on the indole ring is a key determinant of potency. For instance, in a series of indole-2-carboxamides, substitutions at the 4- and/or 6-positions were found to be optimal for anti-tubercular activity. nih.gov Specifically, a 4-methoxy substituent led to a twofold enhancement in activity compared to a 5-methoxy group, highlighting the positional importance of even similar electronic substituents. nih.gov

Table 1: Effect of Indole Nucleus Substitution on Biological Activity of Indole Carboxamide Analogs
CompoundIndole SubstitutionBiological Target/ActivityKey Finding
Analog A4-MethoxyAnti-tubercularTwo-fold more active than 5-methoxy analog. nih.gov
Analog B5-ChloroAntiproliferativeMore potent than 6-chloro substituted analog. nih.gov
Analog C5,7-DichloroAntiproliferativeLess potent than the 5-monochloro analog. nih.gov
Analog D4,6-DifluoroAnti-tubercularConsidered an optimal substitution pattern for activity. nih.gov

The carboxamide linker is a key structural feature, enabling hydrogen-bond donor and acceptor interactions with biological targets. evitachem.com Its flexibility and the nature of its N-substituent are critical for orienting the different parts of the molecule within a binding site.

Studies have demonstrated that the N-phenethyl carboxamide architecture is important for the antiproliferative action of certain indole-2-carboxamides. nih.gov When this linker was modified to a 4-phenylpiperazin-1-yl carbonyl or a benzyl (B1604629) carbonyl, a significant decrease in activity was observed, underscoring the importance of the linker's nature and length. nih.gov Stretching the linker between the indole scaffold and another moiety has been shown to be detrimental to activity in some cases, suggesting strict steric requirements within the target's binding pocket. nih.gov The N-substitution on the indole ring itself (at the 1-position) also significantly impacts activity, with N-benzyl or N-phenyl substitutions often enhancing biological potential compared to unsubstituted N-H analogs. rsc.orgnih.gov

Table 2: Influence of Carboxamide Moiety and N-Substitution on Biological Activity
Compound SeriesModificationEffect on ActivityReference
Indole-2-carboxamidesN-phenethyl linker modified to N-benzyl or phenylpiperazinylDecreased antiproliferative activity nih.gov
Indole-based thiosemicarbazonesN-H vs. N-benzyl substitution on indoleN-benzyl substitution markedly enhanced tyrosinase inhibition rsc.org
Indole-2-carboxamidesStretching the linker between indole and adamantane (B196018) moietyDetrimental to anti-tubercular activity nih.gov
Indole-2- and 3-carboxamidesSubstitution at the 1-position of the indole ringCaused significant differences in antioxidant activity researchgate.net

The N-benzyl group serves to enhance lipophilicity and modulate membrane permeability. evitachem.com The substitution pattern on this benzyl ring, particularly the position of the halogen, is a critical factor for tuning biological activity and selectivity.

In the parent compound, the bromine is at the meta- (3-) position. SAR studies on related scaffolds have shown that halogen substitution on the benzyl ring is generally favorable for activity compared to non-halogenated analogs. nih.gov The position of this halogen is crucial; for a series of (1-benzyl-4-triazolyl)-indole-2-carboxamides, substitution at the meta position of the benzyl ring was found to be important for antiparasitic activity. nih.gov Specifically, a 3,4-dichlorobenzyl motif conferred high activity. nih.gov Similarly, for N-substituted indole-2-carboxamides, dichlorination at the ortho- and para- positions of a benzamide (B126) residue (rather than a benzyl group) was required for maximum inhibitory effect on superoxide (B77818) anion. nih.gov These findings suggest that the electronic and steric effects of the halogen, and its specific location, are key to optimizing interactions with the target protein. Variations in the linker, such as replacing the CH2 of the benzyl group with an NH or C=O, have been explored to introduce additional hydrogen bonding capabilities, although this has not always led to improved activity. nih.gov

Table 3: Role of Benzyl Substituent on Biological Activity
Compound SeriesBenzyl Ring SubstitutionBiological ActivityKey Finding
(1-Benzyl-4-triazolyl)-indole-2-carboxamides3,4-DichloroAntiparasiticMeta-position substitution is important for activity. nih.gov
1-Benzyl-indole hybrid thiosemicarbazones4-ChloroTyrosinase InhibitionLess active than 4-methyl, suggesting electronic effects influence potency. rsc.org
Indole-2-carboxamidesUnsubstituted BenzylAnti-tubercularAppending a benzyl moiety to a 4,6-difluoroindoleamide core resulted in no activity. nih.gov
N-substituted indole-2-carboxamidesHalogenated derivativesAntioxidantGenerally more active than non-halogenated ones. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. This approach is used to develop predictive models that can guide the design of new, more potent analogs.

Both 2D and 3D-QSAR methodologies have been applied to indole carboxamide derivatives. 2D-QSAR models use descriptors derived from the 2D structure of the molecules, while 3D-QSAR methods require the 3D alignment of the compounds and calculate interaction fields around them. semanticscholar.orgnih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. japsonline.com

CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with biological activity using partial least squares (PLS) analysis to generate a predictive model. japsonline.comnih.gov

CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. japsonline.com This often provides a more detailed understanding of the ligand-receptor interactions. nih.gov

The process involves aligning a training set of molecules, calculating the fields, generating the statistical model, and then validating it using an external test set of compounds not used in model generation. nih.govuq.edu.au

Several predictive 3D-QSAR models have been successfully developed for indole derivatives. For a series of 5-hydroxyindole-3-carboxylate derivatives, a CoMSIA model yielded a high predictive r² value, demonstrating its utility for predicting the activity of newly designed inhibitors. researchgate.net Similarly, a study on indole derivatives as phosphodiesterase IV inhibitors resulted in CoMFA and CoMSIA models with good predictive power (predictive r² of 0.56 and 0.59, respectively). uq.edu.au

These models are often visualized as 3D contour maps, which indicate regions where specific physicochemical properties are predicted to enhance or diminish biological activity. For example, a CoMFA contour map might show a green-colored region near a substituent, indicating that bulkier groups in that position are favorable for activity, while a yellow region would suggest that bulky groups are disfavored. nih.gov Electrostatic maps use blue and red contours to indicate where positive or negative charges, respectively, would be beneficial. nih.gov

By analyzing these contour maps in conjunction with docking studies, researchers can gain a comprehensive understanding of the SAR and rationally design new compounds with improved activity and selectivity. nih.govresearchgate.net For instance, a 3D-QSAR model for antiamyloidogenic indole derivatives showed acceptable predictive statistics (q² = 0.596, r²ext = 0.695), providing a useful complement to pharmacophore models by identifying the key features correlated with potency. mdpi.com

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict the binding of a ligand to a receptor and to study the dynamic behavior of the resulting complex. These techniques provide a detailed view of the molecular interactions that govern biological activity.

Currently, there is a lack of specific published research detailing the molecular docking of this compound into specific protein targets. However, the general principles of molecular docking can be applied to hypothesize its binding behavior. The indole scaffold is a common motif in many biologically active compounds and is known to participate in various interactions, including hydrogen bonding and π-stacking, with protein active sites. The 3-bromobenzyl group and the carboxamide linker would further influence the compound's orientation and binding mode within a target protein's binding pocket. The bromine atom, for instance, can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

Molecular dynamics simulations provide insights into the flexibility of both the ligand and the protein, as well as the stability of their complex over time. While no specific MD simulation studies have been reported for this compound, such studies would be invaluable for assessing the stability of the predicted binding poses from molecular docking. MD simulations could reveal important conformational changes in the protein upon ligand binding and help to identify stable interactions that are maintained throughout the simulation, providing a more accurate picture of the binding event.

Virtual Screening and In Silico Drug Design Approaches

Virtual screening and other in silico drug design methods are used to identify novel hit compounds from large chemical libraries and to optimize lead compounds.

In the absence of a known target for this compound, both ligand-based and structure-based virtual screening approaches could be theoretically applied. In a ligand-based approach, the structure of this compound could be used as a template to search for other molecules with similar properties that might exhibit similar biological activities. Structure-based virtual screening, on the other hand, would involve docking a library of compounds into the active site of a known or predicted protein target to identify molecules that are likely to bind with high affinity.

Scaffold hopping is a computational strategy used to identify new molecular scaffolds that can retain the biological activity of a known compound while having a different core structure. Bioisosteric replacement involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For this compound, scaffold hopping could be employed to discover novel core structures that mimic the key interactions of the indole-4-carboxamide scaffold. Bioisosteric replacement could be used to modify the 3-bromobenzyl moiety or other parts of the molecule to enhance properties such as potency, selectivity, or metabolic stability. For example, the bromine atom could be replaced with other halogens or different functional groups to explore the impact on binding affinity and selectivity.

Future Perspectives and Research Directions for N 3 Bromobenzyl 1h Indole 4 Carboxamide Derivatives

Rational Design and Synthesis of Next-Generation Analogues

The future development of N-(3-bromobenzyl)-1H-indole-4-carboxamide derivatives will heavily rely on rational design principles to create next-generation analogues with superior potency, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies will be central to this effort, guiding the modification of the core scaffold. Key synthetic strategies will involve the strategic substitution on the indole (B1671886) ring, the benzyl (B1604629) moiety, and modification of the carboxamide linker.

Advanced synthetic methodologies will be crucial for generating diverse libraries of these analogues. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce a variety of substituents at the bromine position of the benzyl ring. mdpi.com Furthermore, modern amide bond-forming reagents can facilitate the efficient synthesis of the core carboxamide structure. nih.gov The goal is to systematically explore the chemical space around the parent compound to identify modifications that enhance target engagement and optimize drug-like properties. For instance, replacing linkers with more metabolically stable groups is a common strategy to improve compound longevity in biological systems. nih.gov

StrategyExample MethodDesired Outcome
Scaffold Modification Suzuki Cross-CouplingIntroduction of diverse aryl or alkyl groups to probe new binding interactions.
Linker Optimization Use of robust amide coupling agents (e.g., EDC, HOBt)Enhancement of metabolic stability and conformational control. nih.gov
Isosteric Replacement Substitution of the bromine atom with other halogens or functional groupsFine-tuning of electronic properties and binding affinity.
Fragment-Based Growth Addition of small chemical fragments to known binding regionsImprovement of potency and selectivity. nih.gov

Exploration of Novel Biological Activities and Therapeutic Indications

The indole carboxamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with numerous biological targets. ijpsr.com While the specific activities of this compound are not extensively documented in public literature, its derivatives hold potential across a wide spectrum of diseases. Future research will focus on screening these compounds against various targets to uncover novel therapeutic applications.

Promising areas for exploration include:

Oncology: Many indole derivatives have shown potent anti-cancer activity. yu.edu.jomdpi.com Research could focus on evaluating analogues against specific cancer cell lines, such as prostate, breast, and lung cancer, and investigating their mechanisms, which could include the inhibition of kinases like Aurora A and B or the activation of caspases. nih.govresearchgate.net

Infectious Diseases: The indole core is present in compounds with significant antimicrobial and antiviral properties. chula.ac.th Derivatives could be tested against drug-resistant bacteria, such as Mycobacterium tuberculosis, and a broad range of viruses, particularly RNA viruses. nih.govnih.govasm.org

Neurodegenerative Diseases: Some indole-based compounds have been identified as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in Parkinson's disease. researchgate.net This suggests a potential therapeutic avenue for neuroprotection.

Pain and Inflammation: Indole carboxamides have been investigated as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for developing novel analgesics. mdpi.comnih.gov

Therapeutic AreaPotential Target/MechanismExample Indole Derivative Activity
Antitubercular Mycobacterial membrane protein large 3 (MmpL3)Compound 8g (an indole-2-carboxamide) showed high activity (MIC = 0.32 μM) against M. tb. nih.gov
Antiviral Host factor modulating cap-dependent translationCompound CCG205432 (an indole-2-carboxamide) had an IC50 of ~1 μM against Western Equine Encephalitis Virus. nih.govasm.org
Anticancer Aurora Kinases A and BCompound 6k (a pyrazole-4-carboxamide) showed high cytotoxicity with IC50 values of 0.43 μM (HeLa) and 0.67 μM (HepG2). nih.gov
Pain/Inflammation TRPV1 AgonismCompound 6g (an indole-2-carboxamide) was identified as a promising TRPV1 agonist candidate. mdpi.com
Neuroprotection Monoamine Oxidase B (MAO-B) InhibitionCompound 4e (an N-substituted indole) showed potent MAO-B inhibition (IC50 = 0.78 µM) with a competitive mode of action. researchgate.net

Advanced Preclinical Characterization in Complex Biological Systems

To bridge the gap between promising in vitro data and clinical application, future research must involve the rigorous preclinical characterization of lead candidates in more complex, physiologically relevant models. Moving beyond simple 2D cell cultures, this involves assessing compound efficacy, selectivity, and potential toxicity in advanced biological systems.

These systems include:

3D Cell Cultures and Organoids: These models more accurately mimic the microenvironment of human tissues and tumors, providing better predictive power for a compound's in vivo performance.

High-Content Imaging and Phenotypic Screening: These technologies allow for the unbiased assessment of a compound's effects on cell morphology and function, potentially revealing novel mechanisms of action or off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the lead optimization process for derivatives of this compound. ijpsjournal.com These computational tools can accelerate the design-make-test-analyze cycle by rapidly processing vast datasets to identify promising molecular candidates.

Key applications of AI/ML in this context include:

Predictive Modeling: AI algorithms can build models to predict various properties, including biological activity, absorption, distribution, metabolism, excretion (ADME), and toxicity, based on molecular structure. This helps prioritize which analogues to synthesize, saving time and resources. frontiersin.org

Generative Design: Advanced AI, such as Generative Therapeutics Design (GTD), can propose entirely new molecular structures that are optimized for multiple parameters, such as high potency and low predicted toxicity. ijpsjournal.comfrontiersin.org This allows for a more efficient exploration of the relevant chemical space.

Data Analysis: ML can analyze complex datasets from high-throughput screening and preclinical studies to identify subtle structure-activity relationships that might be missed by human researchers.

Development of this compound as a Chemical Probe or Research Tool

Beyond direct therapeutic applications, highly potent and selective derivatives of this compound could be developed into valuable chemical probes. A chemical probe is a small molecule used to study the function of a specific protein or biological pathway in cells and organisms.

The development process would involve:

Identification of a Specific Target: The first step is to definitively identify the biological target with which a potent derivative interacts.

Optimization for Probe Criteria: The compound would be further optimized to meet the stringent criteria for a chemical probe, including high potency (typically nanomolar), high selectivity against related proteins, and a well-understood mechanism of action. nih.gov

Synthesis of a Tool Compound: A version of the probe, often with a tag or linker, might be synthesized to facilitate experiments like target identification and imaging.

Such a tool would be invaluable for the broader research community, enabling a deeper understanding of fundamental biology and potentially validating new drug targets for future therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-bromobenzyl)-1H-indole-4-carboxamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Synthesize the indole core via Fischer indole synthesis or palladium-catalyzed cyclization .
  • Step 2 : Introduce the 3-bromobenzyl group via alkylation using 3-bromobenzyl bromide under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Couple the indole-4-carboxylic acid derivative with 3-bromobenzylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
  • Purity Control : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; indole ring protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ for C16_{16}H13_{13}BrN2_2O: calc. 345.0234) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Strategy :

  • Vary Substituents : Synthesize analogs with substitutions on the indole ring (e.g., 5-fluoro, 6-methoxy) or benzyl group (e.g., 4-chloro, 2-methyl) to assess effects on target binding .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., EZH2 for oncology targets) or receptor-binding assays (e.g., cannabinoid receptors for neuroactivity) .
  • Data Analysis : Use IC50_{50}/EC50_{50} values to rank potency. Correlate logP values (calculated via HPLC) with membrane permeability .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Methods :

  • Molecular Docking : Model interactions with target proteins (e.g., EZH2 or cannabinoid receptors) using software like AutoDock .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}, koff_{off}) to quantify affinity .
  • Cellular Assays : Use luciferase reporters or Western blotting to assess downstream signaling (e.g., histone methylation for EZH2 inhibitors) .

Q. How can synthetic yields be improved for large-scale production?

  • Optimization Strategies :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling steps to reduce reaction time .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and yield .
  • Process Monitoring : Use in-line FTIR to track reaction progress and minimize byproducts .

Notes

  • Advanced Methods : Emphasis on mechanistic and SAR studies aligns with oncology/neurology research trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.